4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15ClFNO It is characterized by the presence of a chloro-fluorophenyl group attached to a butanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chloro-3-trifluoromethylphenyl)methyl]amino}butan-2-ol
- 4-{[(4-Bromo-3-fluorophenyl)methyl]amino}butan-2-ol
- 4-{[(4-Chloro-3-methylphenyl)methyl]amino}butan-2-ol
Uniqueness
4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may impart distinct properties compared to similar compounds .
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
4-[(4-chloro-3-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
ILMCRROFYOHNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
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